2-Bromo-5-cyclopropyl-1,3-oxazole

Description

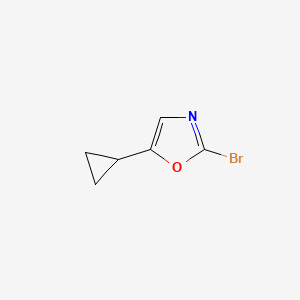

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLBLXGQFFMZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894253-08-7 | |

| Record name | 2-bromo-5-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Bromo 5 Cyclopropyl 1,3 Oxazole

Strategies for the Construction of the 1,3-Oxazole Ring System Precursors

The formation of the 1,3-oxazole ring is a fundamental step in the synthesis of the target molecule. Various cyclization strategies have been developed, each with its own set of advantages and limitations.

Cyclization Reactions Utilizing Alpha-Bromoketones and Amine Derivatives

A well-established method for constructing the oxazole (B20620) ring involves the reaction of α-haloketones with amides, a process known as the Bredereck reaction. In the context of synthesizing precursors for 2-bromo-5-cyclopropyl-1,3-oxazole, an α-bromoketone can be reacted with an appropriate amine derivative. For instance, the reaction of an α-bromoketone with benzylamine (B48309) derivatives in the presence of iodine and potassium carbonate in dimethylformamide (DMF) can yield polysubstituted oxazoles. This method is versatile and can be adapted for the synthesis of 2,5-diaryl, 2,4,5-trisubstituted, and 5-alkyl/alkenyl oxazoles.

A notable example involves the reaction of an α-bromoketone with cyclopropylcarbonyl chloride to form an amide, which is then cyclized using phosphoryl chloride to yield the desired 1,3-oxazole core. The reaction conditions for these cyclizations can be optimized to improve yields and minimize side products.

A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines offers a more sustainable approach, avoiding the need for transition-metal catalysts and peroxides. This method allows for the preparation of substituted oxazoles under mild conditions.

| Reagents | Conditions | Product | Yield | Reference |

| α-Bromoketone, Benzylamine derivative, I2, K2CO3 | DMF, 80°C | Polysubstituted oxazole | 46% | |

| α-Bromoketone, Amine, CO2, Photocatalyst | Room Temperature | Substituted oxazole | Good | |

| α-Bromoketone, Amide, Silver Triflate (AgOTF) | Ethyl acetate | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | - |

Oxidative Cyclization Approaches to Oxazole Formation

Oxidative cyclization methods provide an alternative and often milder route to the oxazole ring system. These reactions typically involve the formation of C-O and C-N bonds in a single oxidative step.

Copper-catalyzed oxidative cyclization has emerged as a powerful tool. For example, a copper(II)-catalyzed reaction of enamides can produce 2,5-disubstituted oxazoles at room temperature through vinylic C-H bond functionalization. This method is complementary to iodine-mediated cyclizations of enamides that yield 2,4,5-trisubstituted oxazoles. Another copper-catalyzed approach involves the tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds, utilizing tert-butyl hydroperoxide (TBHP) as the oxidant and iodine as an additive.

Metal-free oxidative cyclizations have also been developed. Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form a variety of functionalized oxazoles. This approach is advantageous due to its broad substrate scope and avoidance of heavy metals.

| Catalyst/Reagent | Substrates | Key Features | Reference |

| Copper(II) bromide (CuBr2) | Enamides | Room temperature, vinylic C-H functionalization | |

| Copper acetate, TBHP, Iodine | Benzylamines, 1,3-dicarbonyls | Mild conditions, tandem reaction | |

| Phenyliodine diacetate (PIDA) | Enamides | Metal-free, broad substrate scope | |

| Copper(I) iodide (CuI) | Various starting materials | Air as oxidant, room temperature |

Transition Metal-Catalyzed Strategies for Oxazole Annulation

Transition metal-catalyzed reactions offer efficient and selective pathways for the construction of the oxazole ring. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium catalysts, such as Pd(PPh3)4, have been successfully employed for the direct arylation and alkenylation of oxazoles. This allows for the introduction of substituents at specific positions on a pre-formed oxazole ring. Gold-catalyzed three-component reactions of N-benzylimines, terminal alkynes, and acyl chlorides provide another versatile route to substituted oxazoles.

Rhodium(III)-catalyzed cascade C-H activation/annulation reactions of 2-phenyloxazoles with maleimides have been reported for the construction of more complex fused pyrroloisoquinoline derivatives. While not a direct synthesis of the target molecule, this highlights the utility of transition metals in functionalizing the oxazole core.

Introduction of the Cyclopropyl (B3062369) Moiety in Oxazole Systems

The incorporation of the cyclopropyl group can be achieved either by performing a cyclopropanation reaction on a pre-existing heterocyclic structure or by utilizing a synthon that already contains the cyclopropyl moiety.

Cyclopropanation Reactions in Heterocyclic Synthesis

Cyclopropanation of heterocyclic compounds is a direct method for introducing the cyclopropyl group. While specific examples of direct cyclopropanation of a pre-formed 2-bromo-1,3-oxazole are not extensively documented, general strategies for the cyclopropanation of heterocycles can be considered.

Cobalt-catalyzed asymmetric cyclopropanation has been used for the dearomatization of electron-deficient nitrogen heterocycles, yielding unique cyclopropane-fused structures. Palladium-catalyzed direct cyclopropylation of heterocycles using cyclopropyl iodides has also been reported, proceeding through a radical process. These methods could potentially be adapted for the synthesis of the target molecule, although the reactivity of the 2-bromo-1,3-oxazole ring under these conditions would need to be carefully evaluated.

Strategies for Incorporating Pre-Formed Cyclopropyl-Containing Synthons

A more common and often more controlled approach involves the use of building blocks that already contain the cyclopropyl group. This strategy allows for the construction of the oxazole ring with the cyclopropyl substituent

Regioselective Bromination of the Oxazole Ring

The precise placement of the bromine atom on the oxazole core is critical and can be achieved through various methods. The reactivity of the oxazole ring dictates the position of electrophilic substitution.

Direct Bromination Methods on Oxazole Scaffolds

Direct bromination of an oxazole ring is a common strategy. The reaction of an oxazole derivative, such as 2-phenyloxazole (B1349099), with a brominating agent like N-bromosuccinimide (NBS), can lead to the formation of a bromo-oxazole. youtube.com For instance, the bromination of 2-phenyloxazole with NBS results in 5-bromo-2-phenyloxazole. youtube.com

The choice of brominating agent and reaction conditions is crucial for achieving regioselectivity. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide. sci-hub.se The use of specific solvents can also significantly influence the outcome. For example, employing dimethylformamide (DMF) as a solvent has been shown to improve the C-4 to C-2 bromination ratio in 5-substituted oxazoles, favoring the desired C-4 isomer. acs.orgorgsyn.org This is attributed to the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer in polar aprotic solvents like DMF. orgsyn.org

One general approach involves the direct regiocontrolled lithiation of the oxazole followed by quenching with an electrophilic bromine source. sci-hub.seresearchgate.net This method has been successfully applied to synthesize various 2-, 4-, and 5-bromooxazoles. sci-hub.seresearchgate.net For example, lithiation of 5-substituted oxazoles with n-butyllithium (n-BuLi) followed by reaction with 1,2-dibromotetrafluoroethane (B104034) (DBTFE) can yield 2-bromooxazoles with high regioselectivity. sci-hub.se

Below is a table summarizing various direct bromination methods on oxazole scaffolds:

| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |

| 2-Phenyloxazole | N-Bromosuccinimide (NBS) | - | 5-Bromo-2-phenyloxazole | - | youtube.com |

| 5-Substituted oxazoles | N-Bromosuccinimide (NBS) | DMF | 4-Bromo-5-substituted oxazoles | High | acs.orgorgsyn.org |

| Oxazoles | n-BuLi, then DBTFE | - | 2-Bromooxazoles | 61-98 | sci-hub.se |

| 2-(p-Acetamidophenyl)-4-methyloxazole | Bromine | - | 2-(p-Aminophenyl)-5-bromo-4-methyloxazole | Good | researchgate.net |

Investigating Halogen Dance Reactions and Bromine Migration within Oxazoles

The "halogen dance" reaction is a fascinating phenomenon involving the base-catalyzed isomerization of a halogenated aromatic compound. researchgate.net This reaction has been observed in oxazole systems, providing a pathway to synthesize isomers that are not easily accessible through direct methods. thieme-connect.comthieme-connect.com

The first reported halogen dance reaction on an oxazole involved the migration of a bromine atom from the 5-position to the 4-position of a 2-phenyloxazole derivative. thieme-connect.comthieme-connect.com This transformation is typically mediated by a strong base, such as lithium diisopropylamide (LDA), at low temperatures. thieme-connect.comthieme-connect.com The mechanism involves the deprotonation at the 4-position to form a lithiated intermediate, which then undergoes a series of metal-halogen exchange reactions, ultimately leading to the more stable 4-bromo-5-lithiooxazole intermediate. thieme-connect.com Quenching this intermediate with an electrophile allows for the introduction of various substituents at the 5-position. thieme-connect.comthieme-connect.com

The halogen dance reaction has also been studied with iodooxazoles, where the migration from the 5- to the 4-position was achieved using LDA. researchgate.net The conditions for this reaction were optimized, and the use of 2-(butylsulfanyl)-5-bromooxazole as an organic catalyst was found to be crucial for success. researchgate.net

The following table outlines key aspects of the halogen dance reaction in oxazoles:

| Substrate | Base | Key Feature | Product | Reference |

| 5-Bromo-2-phenyloxazole | LDA | Halogen migration from C-5 to C-4 | 4-Bromo-2-phenyloxazole derivatives | thieme-connect.comthieme-connect.com |

| 5-Iodooxazoles | LDA | Halogen migration from C-5 to C-4 | 4-Iodooxazoles | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and regioselectivity of the bromination reaction. Several factors, including the choice of base, solvent, temperature, and the addition of catalysts or additives, can significantly impact the outcome.

In the context of the halogen dance reaction on 5-iodooxazoles, various bases were investigated, with LDA and potassium diisopropylamide (KDA) showing effectiveness, while others like KHMDS, NaHMDS, NaNH₂, and KH were inactive. researchgate.net The use of n-BuLi resulted in a reductive dehalogenation reaction. researchgate.net

For direct C-4 bromination of 5-substituted oxazoles, the use of DMF as a solvent was found to be critical in improving the C-4/C-2 regioselectivity. acs.orgorgsyn.org Performing the lithiation at a higher temperature (-15 °C) to allow for equilibration before cooling and quenching with NBS also proved beneficial. orgsyn.org

The development of one-pot procedures can also enhance efficiency. For example, a three-step continuous-flow process for the synthesis of 2-(azidomethyl)oxazoles involves the thermolysis of a vinyl azide, reaction with bromoacetyl bromide, and subsequent nucleophilic substitution, all performed in an integrated system. beilstein-journals.orgbeilstein-journals.org

Considerations for Scalable Synthesis and Green Chemistry Principles

As the demand for specialty chemicals like this compound grows, the development of scalable and environmentally friendly synthetic routes becomes increasingly important. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com

The application of green synthetic approaches in oxazole synthesis includes the use of microwave irradiation, ultrasound, ionic liquids, and deep-eutectic solvents. ijpsonline.com These methods can often lead to increased reaction rates, higher yields, and simplified purification processes compared to conventional methods. ijpsonline.com For instance, the van Leusen oxazole synthesis, a one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), has been adapted to use water as a green solvent with the aid of β-cyclodextrin. mdpi.com

Electrochemical methods also offer a green alternative for oxazole synthesis, avoiding the need for transition metals and toxic oxidants. rsc.orgrsc.org One such method describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids to produce oxazoles. rsc.org

For industrial-scale production, continuous flow processes are being explored to enhance efficiency and safety. beilstein-journals.orgbeilstein-journals.org These systems allow for precise control over reaction parameters and can often reduce reaction times and improve yields. The development of scalable methods, such as the regioselective C-4 bromination of 5-substituted oxazoles, is crucial for meeting the demands of pharmaceutical and agrochemical industries. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Cyclopropyl 1,3 Oxazole

Reactivity at the Bromine Atom

The bromine atom attached to the oxazole (B20620) ring is a key functional group that dictates much of the compound's reactivity. Its position at C2 makes it susceptible to a variety of substitution and coupling reactions.

Nucleophilic Substitution Reactions Mediated by the Bromine Atom

The bromine atom at the 2-position of the oxazole ring is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. In these reactions, a nucleophile, a chemical species that donates an electron pair, displaces the bromide ion. This process allows for the introduction of a wide array of functional groups onto the oxazole core. For instance, nucleophiles such as amines or thiols can replace the bromine atom under appropriate reaction conditions. smolecule.com

The general order of displacement of halogens on the oxazole ring is C2 > C4 > C5, making the 2-position particularly reactive towards nucleophiles. thepharmajournal.com This reactivity allows for the synthesis of various substituted oxazoles that can serve as building blocks for more complex molecules.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Functionalization

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to functionalize halogenated aromatic compounds like 2-bromo-5-cyclopropyl-1,3-oxazole. nih.govmdpi.com

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. rsc.orgresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, a Suzuki coupling would typically involve reacting it with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. beilstein-journals.org The choice of catalyst and ligands can influence the regioselectivity of the reaction, especially in dihalogenated oxazoles. acs.org

Sonogashira Coupling: The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgchim.it The coupling of this compound with an alkyne under Sonogashira conditions would yield a 2-alkynyl-5-cyclopropyl-1,3-oxazole. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov The steric and electronic properties of the substituents on the isoxazole (B147169) ring can influence the reaction's efficiency. researchgate.net

Negishi Coupling: The Negishi coupling reaction involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex. rsc.orgacs.org This reaction is known for its high reactivity and selectivity. acs.org For this compound, a Negishi coupling could be performed with an organozinc reagent, such as cyclopropylzinc bromide, to introduce various alkyl or aryl groups at the 2-position. smolecule.com The choice of catalyst and ligands is crucial to minimize side reactions like β-hydride elimination. rsc.orgnih.gov

Table 1: Overview of Palladium- and Copper-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Reactants | Product Type |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron compound (e.g., boronic acid) | 2-Aryl/vinyl-5-cyclopropyl-1,3-oxazole |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne | 2-Alkynyl-5-cyclopropyl-1,3-oxazole |

| Negishi Coupling | Palladium or Nickel catalyst | Organozinc compound | 2-Alkyl/aryl-5-cyclopropyl-1,3-oxazole |

Lithiation and Transmetalation Processes at the Brominated Position

Lithiation, the replacement of a halogen atom with a lithium atom, is a key transformation in organic synthesis that generates a highly reactive organolithium species. This can be achieved by reacting this compound with an organolithium reagent, such as n-butyllithium, typically at low temperatures. google.com The resulting 2-lithio-5-cyclopropyl-1,3-oxazole is a potent nucleophile and can react with various electrophiles.

This lithiated intermediate can then undergo transmetalation, a process where the lithium atom is exchanged for another metal, such as zinc, copper, or boron. This creates a new organometallic reagent that can participate in a wider range of cross-coupling reactions with improved functional group tolerance. For example, transmetalation with a zinc salt would form an organozinc reagent suitable for Negishi coupling. smolecule.com This two-step sequence of lithiation followed by transmetalation significantly expands the synthetic utility of this compound.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its reactivity is influenced by the presence of two heteroatoms, oxygen and nitrogen. This leads to a unique pattern of reactivity compared to carbocyclic aromatic rings.

Electrophilic Substitution Reactions on the Oxazole Core

The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de However, electrophilic substitution can occur, with the preferred position of attack being C5. When the ring is activated by an electron-donating substituent, electrophilic attack occurs more readily. The acidity of the hydrogen atoms on the oxazole ring follows the order C2 > C5 > C4. thepharmajournal.com

Influence of the Cyclopropyl (B3062369) Group as an Electron Donor on Ring Reactivity and Regioselectivity

The cyclopropyl group at the 5-position of the oxazole ring plays a significant role in modulating the ring's reactivity. ontosight.aicymitquimica.comevitachem.com The cyclopropyl group is known to act as an electron-donating group, which can influence the regioselectivity of reactions. This electron-donating nature can increase the electron density of the oxazole ring, potentially making it more susceptible to electrophilic attack than an unsubstituted oxazole. The presence of the cyclopropyl group can direct incoming electrophiles and influence the outcome of various reactions. researchgate.net The unique electronic properties of the cyclopropyl group can also affect the stability and reactivity of intermediates formed during chemical transformations. rsc.org

Ring-Opening and Rearrangement Pathways of the Oxazole System

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often facilitated by the electronic influence of its substituents. For this compound, such transformations are mechanistically significant, though not always synthetically desirable.

One potential pathway for ring-opening involves the formation of a nitrile ylide intermediate. This can be initiated photochemically or thermally. researchgate.net In the context of metal-catalyzed reactions, such as direct arylations, a ring-opening of the oxazole to an isonitrile tautomer has been observed, particularly when the C2 position is metallated. nih.gov For instance, the C2-magnesation of oxazole can lead to a rapid evolution to a ring-opened isonitrile. nih.gov While direct evidence for this compound is not extensively documented, these established principles of oxazole chemistry suggest that under certain nucleophilic or organometallic conditions, the integrity of the oxazole ring may be compromised.

Another noteworthy transformation is the photoisomerization of oxazoles. For example, isoxazoles have been shown to photoisomerize to oxazoles, a process that can involve complex mechanistic pathways including internal cyclization and ring contraction-expansion sequences. researchgate.net While this is a rearrangement from a different isomer, it highlights the potential for skeletal reorganization within the azole family under photochemical conditions.

Furthermore, in some instances, reactions intended for substitution can lead to unexpected rearrangements. For example, the reaction of 1-nitroso-2-naphthols with α-functionalized ketones can lead to the formation of naphtho[1,2-d] rsc.orgbohrium.comoxazoles with loss of a carbonyl group, indicating complex rearrangement sequences. acs.org

The table below summarizes general conditions that can lead to oxazole ring transformations, which could be applicable to this compound.

| Transformation Type | Conditions | Potential Intermediates |

| Ring-Opening to Isonitrile | C2-metallation (e.g., with organolithium or Grignard reagents) | Nitrile ylide, Isocyanide tautomer |

| Photochemical Rearrangement | UV irradiation | Vinylcarbene, Bicyclic species |

| Thermal Rearrangement | High temperatures | Varies depending on substituents and reaction partners |

Reactivity and Stability of the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocycle that exhibits unique reactivity due to its significant ring strain. Its stability and reaction pathways are influenced by adjacent functional groups.

The cyclopropane (B1198618) ring in this compound can undergo cleavage and rearrangement, particularly when activated by adjacent groups or under thermal and photochemical conditions. rsc.org A well-known transformation is the Cloke-Wilson rearrangement, where cyclopropyl ketones or imines rearrange to form five-membered heterocycles like dihydrofurans or pyrrolines, respectively. nih.gov This rearrangement can be promoted thermally, by Lewis acids, or photochemically. rsc.org For this compound, activation of the adjacent oxazole ring or the C5 position could potentially initiate such a rearrangement.

The presence of donor and acceptor groups on the cyclopropane ring facilitates its ring-opening. researchgate.net In the subject molecule, the oxazole ring can act as an electron-withdrawing group, potentially activating the cyclopropyl ring for nucleophilic attack and subsequent cleavage. researchgate.net Studies on cyclopropyl-substituted nitrenium ions have shown that the cyclopropyl ring can undergo expansion to form an azetidinium ion or eliminate ethylene. chemrxiv.org

Thermal rearrangements of vinylcyclopropanes to cyclopentenes are also well-documented. bohrium.com While the 5-cyclopropyl-1,3-oxazole (B2455968) moiety is not a simple vinylcyclopropane, the π-system of the oxazole could potentially participate in similar transformations under forcing conditions.

Sterically, the cyclopropyl group can hinder access to the C5 position of the oxazole ring, potentially influencing the regioselectivity of certain reactions. In studies on related heterocyclic systems, the steric bulk of substituents has been shown to direct the outcome of reactions.

Elucidation of Reaction Mechanisms Through Kinetic and Stereochemical Studies

Understanding the mechanisms of reactions involving this compound requires kinetic and stereochemical investigations. While specific studies on this molecule are limited, general principles can be applied.

Nucleophilic substitution at the C2 position of the oxazole ring, where the bromine atom is located, is a key reaction. The mechanism of such a substitution can be either bimolecular (SN2-type) or unimolecular (SN1-type), or proceed through an addition-elimination pathway common for heteroaromatic systems. Kinetic studies, which measure the reaction rate's dependence on the concentrations of the substrate and the nucleophile, are crucial for distinguishing between these mechanisms. libretexts.orgbits-pilani.ac.inyoutube.com An SN2 mechanism would exhibit second-order kinetics, being first-order in both the oxazole and the nucleophile. encyclopedia.pub In contrast, an SN1 mechanism would show first-order kinetics, with the rate depending only on the concentration of the oxazole. encyclopedia.pub

Stereochemical studies are particularly relevant for reactions involving the cyclopropyl group. For instance, in reductive cyclization reactions to form spirocyclic heterocycles, the stereochemical outcome (retention or inversion of configuration) at the carbon atom undergoing reaction provides insight into the mechanism. acs.org For reactions at the cyclopropyl ring of this compound, the stereochemistry of the products would reveal whether the reaction proceeds with retention or inversion of configuration, providing valuable mechanistic information. Directed cyclopropanation reactions often proceed with high diastereoselectivity, influenced by the stereochemistry of adjacent functional groups. unl.pt

Functional Group Compatibility in Reactions Involving this compound

The utility of this compound as a building block in organic synthesis depends on its compatibility with various functional groups in subsequent reactions. A primary application of bromo-substituted heterocycles is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. researchgate.netnih.gov

The functional group tolerance of these reactions is generally broad. rsc.org However, the specific conditions, including the choice of catalyst, ligand, and base, are critical. For instance, in Suzuki-Miyaura couplings of bromooxazoles, a variety of arylboronic acids can be used. researchgate.net Challenges can arise with certain functional groups that may coordinate to the palladium catalyst and inhibit its activity. mit.edu For example, strongly coordinating groups on the coupling partner might require the use of specialized ligands to achieve good yields. rsc.org

The table below provides a general overview of the compatibility of different functional groups in palladium-catalyzed cross-coupling reactions, which is relevant for the synthetic applications of this compound.

| Functional Group Class | Compatibility in Pd-Catalyzed Cross-Coupling | Notes |

| Alkyl & Aryl Groups | Generally well-tolerated | Steric hindrance can affect reaction rates. |

| Esters & Amides | Typically compatible | Can be sensitive to strong bases or high temperatures. |

| Ketones & Aldehydes | Generally compatible | May require protection under certain conditions to avoid side reactions. |

| Nitriles | Usually well-tolerated | --- |

| Alcohols & Phenols | May require protection | The acidic proton can interfere with the reaction; protection as ethers is common. |

| Amines | Often require protection | Can act as ligands for the palladium catalyst, inhibiting the reaction. |

| Other Halogens (Cl, I) | Can participate in coupling | The relative reactivity (I > Br > Cl) can be exploited for selective reactions. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Cyclopropyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Bromo-5-cyclopropyl-1,3-oxazole, ¹H and ¹³C NMR, along with two-dimensional methods, provide a complete map of the proton and carbon framework, confirming the connectivity and spatial arrangement of the atoms.

Proton (¹H) NMR Spectroscopic Analysis of Cyclopropyl (B3062369) and Oxazole (B20620) Protons

In the ¹H NMR spectrum, the protons of the cyclopropyl and oxazole moieties exhibit distinct chemical shifts. The single proton on the oxazole ring (H-4) is expected to appear as a singlet in the aromatic region, typically downfield due to the influence of the electronegative oxygen and nitrogen atoms within the ring. Based on analogous structures, its chemical shift would likely fall in the δ 6.5–8.0 ppm range.

The protons of the cyclopropyl group typically resonate in the upfield region of the spectrum. The methine proton (CH) attached to the oxazole ring would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and would present as two distinct multiplets.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole H-4 | 7.0 - 7.5 | Singlet (s) |

| Cyclopropyl CH | 1.8 - 2.2 | Multiplet (m) |

| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet (m) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The oxazole ring carbons resonate at characteristic downfield positions. The carbon atom C-2, bonded to both the electronegative nitrogen and the bromine atom, is expected to be the most downfield. The C-5 carbon, attached to the cyclopropyl group and the heteroatoms, will also be significantly deshielded. The C-4 carbon, bonded to a hydrogen, will appear further upfield relative to the other ring carbons. The carbons of the cyclopropyl group will resonate at very high field positions, a characteristic feature of such strained ring systems.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Oxazole C-2 (C-Br) | 140 - 145 |

| Oxazole C-5 | 155 - 160 |

| Oxazole C-4 | 120 - 125 |

| Cyclopropyl CH | 5 - 10 |

| Cyclopropyl CH₂ | 5 - 10 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the oxazole H-4 signal to the oxazole C-4 carbon signal and connect the cyclopropyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would be expected between the cyclopropyl methine proton and the oxazole ring carbons C-4 and C-5, confirming the attachment of the cyclopropyl group to the C-5 position. Additionally, the oxazole H-4 proton would show correlations to C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the oxazole H-4 proton and the methine proton of the cyclopropyl group, providing further evidence for their proximity in the molecule.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Characteristic Absorption Bands of the Oxazole Ring and Cyclopropyl Group

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of both the oxazole ring and the cyclopropyl group. The oxazole ring typically exhibits a C=N stretching vibration around 1610-1550 cm⁻¹ and C-O-C stretching bands in the 1150-1000 cm⁻¹ region. rsc.org The C-H stretching of the oxazole ring proton would appear above 3100 cm⁻¹. The cyclopropyl group is characterized by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Oxazole Ring | C-H Stretch | 3100 - 3150 |

| Oxazole Ring | C=N Stretch | 1610 - 1550 |

| Oxazole Ring | C-O-C Stretch | 1150 - 1000 |

| Cyclopropyl Group | C-H Stretch | 3000 - 3100 |

| C-Br Bond | Stretch | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆BrNO), the monoisotopic mass is 186.96329 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental formula. Due to the presence of bromine, the mass spectrum would display a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Predicted collision cross-section (CCS) values can also aid in identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M+K]⁺ | 225.92645 |

| [M-H]⁻ | 185.95601 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which is then compared to the theoretical mass calculated from its molecular formula, C₆H₆BrNO. uni.luuni.lu

The monoisotopic mass of this compound is calculated to be approximately 186.9633 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

In addition to the neutral molecule, HRMS can analyze various ionized forms, or adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several adducts of this compound. These predictions can aid in identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted HRMS Data for this compound Adducts. uni.luuni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

| [M+NH₄]⁺ | 204.99711 |

| [M+K]⁺ | 225.92645 |

| [M]⁺ | 186.96274 |

Analysis of Fragmentation Pathways and Isotopic Patterns for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, the resulting fragment ions are indicative of the molecule's structure.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a clear indicator of the presence of a single bromine atom in the molecule.

While specific experimental fragmentation data for this compound is not widely published, likely fragmentation pathways can be predicted based on the structure:

Loss of the Bromine atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the [M-Br]⁺ cation.

Oxazole Ring Cleavage: Heterocyclic rings like oxazole can undergo characteristic fragmentation, such as the loss of a carbon monoxide (CO) molecule or cleavage into smaller fragments.

Cyclopropyl Ring Fragmentation: The cyclopropyl group can lose ethene (C₂H₄) or undergo other rearrangements.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.

Currently, there is no publicly available X-ray crystallographic data for this compound itself. However, the technique has been successfully applied to determine the structures of closely related oxazole-containing compounds. ugr.es For a compound like this, X-ray crystallography would confirm the planarity of the oxazole ring and determine the precise orientation of the cyclopropyl group relative to the heterocyclic ring. Such data is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Other Spectroscopic Methods for Complementary Structural Data

Other spectroscopic techniques provide complementary information to build a complete picture of the molecule's structure.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,3-oxazole ring is a conjugated system that is expected to absorb UV radiation. The presence of the bromine atom and the cyclopropyl group as substituents on the oxazole ring will influence the exact wavelength of maximum absorption (λmax). The spectrum would be useful for quantitative analysis and for monitoring reactions involving the oxazole chromophore.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show characteristic peaks for:

Cyclopropyl ring vibrations: The symmetric ring "breathing" mode of the cyclopropyl group typically gives a strong Raman signal.

Oxazole ring vibrations: The stretching and deformation modes of the C=C, C=N, and C-O bonds within the aromatic oxazole ring would be observable.

C-Br stretch: The carbon-bromine bond vibration would also be present in the spectrum.

While specific experimental spectra for this compound are not available in the cited literature, Raman data has been used to characterize other complex heterocyclic molecules containing cyclopropyl groups, demonstrating its utility in structural confirmation. google.com

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Cyclopropyl 1,3 Oxazole

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are frequently employed to investigate substituted heterocyclic systems, providing detailed information on their geometry, charge distribution, and molecular orbitals. For a molecule like 2-Bromo-5-cyclopropyl-1,3-oxazole, a typical DFT study might use a functional like B3LYP paired with a basis set such as 6-311++G(d,p) to achieve reliable results. mdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. For this compound, a key structural question is the rotational orientation (conformation) of the cyclopropyl (B3062369) group relative to the planar oxazole (B20620) ring. The cyclopropyl group is known to introduce unique conformational and electronic effects due to its strained ring system. Computational analysis can identify the most stable conformer by comparing the energies of different rotational isomers, revealing any steric hindrance or stabilizing interactions between the cyclopropyl protons and the adjacent ring system. nih.gov

Once the optimized geometry is obtained, DFT calculations can elucidate the distribution of electron density across the molecule. This is often quantified through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, which assign partial charges to each atom. This analysis reveals the electronic influence of the substituents; for instance, the highly electronegative bromine atom is expected to create a region of positive charge on the C2 carbon of the oxazole ring, while the cyclopropyl group may act as a weak electron donor through σ-conjugation.

This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. An MEP surface maps the electrostatic potential onto the molecule's electron density, using color-coding to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). Such maps provide an intuitive guide to the molecule's reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons.

LUMO: Represents the lowest energy site to accept electrons.

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are key descriptors of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net DFT calculations can determine the energies and visualize the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron-donating and electron-accepting interactions. nih.gov

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the identity and structure of newly synthesized compounds.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared with experimental spectra, can help assign specific signals to the correct nuclei, which is particularly useful for complex or novel structures. researchgate.net

IR Prediction: The vibrational frequencies of the molecule can be calculated from the second derivative of the energy with respect to atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. Comparing the computed spectrum with the experimental one helps in identifying characteristic vibrational modes associated with specific functional groups, such as the C=N and C-O stretches of the oxazole ring or the C-H vibrations of the cyclopropyl group.

While specific DFT studies detailing these predictions for this compound are not prominent in the literature, the methodologies are well-established for similar heterocyclic compounds. researchgate.net

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge. The Collision Cross-Section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. Computational methods can predict CCS values for different ionic forms (adducts) of a molecule.

For this compound (PubChem CID: 115017424), predicted CCS values have been calculated using the CCSbase platform and are presented below. uni.lu These values are crucial for identifying the compound in complex mixtures using techniques like LC-IMS-MS.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.97057 | 132.8 |

| [M+Na]⁺ | 209.95251 | 147.7 |

| [M-H]⁻ | 185.95601 | 142.7 |

| [M+NH₄]⁺ | 204.99711 | 151.1 |

| [M+K]⁺ | 225.92645 | 138.3 |

| [M+H-H₂O]⁺ | 169.96055 | 132.4 |

| [M+HCOO]⁻ | 231.96149 | 155.0 |

| [M+CH₃COO]⁻ | 245.97714 | 149.3 |

| [M+Na-2H]⁻ | 207.93796 | 141.5 |

| [M]⁺ | 186.96274 | 153.9 |

| [M]⁻ | 186.96384 | 153.9 |

Data sourced from PubChemLite. uni.lu

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Computational modeling is a powerful tool for elucidating the complex mechanisms of chemical reactions, including the synthesis of substituted oxazoles. By mapping potential energy surfaces using methods like Density Functional Theory (DFT), researchers can identify intermediates, calculate activation energies, and analyze the geometry of transition states to predict the most likely reaction pathways.

Several synthetic routes lead to the oxazole core, and computational studies can rationalize the observed regioselectivity and stereoselectivity. For instance, the Robinson-Gabriel synthesis and related cyclization reactions of N-acyl-alpha-amino ketones are common pathways. DFT calculations on similar systems, such as the Au(III)-catalyzed cycloisomerization of N-propargylcarboxamides, have been used to establish viable mechanisms, revealing the role of intermediates like oxazoline-metal adducts. researchgate.net

The synthesis of this compound likely involves the formation of the 5-cyclopropyl-1,3-oxazole (B2455968) core followed by bromination, or the use of a brominated precursor. The regioselectivity of bromination on the oxazole ring is a critical aspect that can be investigated computationally. While electrophilic substitution on oxazoles can be complex, computational methods help predict the most reactive sites. For many heterocyclic compounds, the site of electrophilic aromatic substitution can be correlated with calculated NMR chemical shifts or by visual inspection of the Highest Occupied Molecular Orbital (HOMO) obtained from DFT calculations. researchgate.net

A particularly relevant computational challenge is understanding the regioselectivity of lithiation followed by bromination on 5-substituted oxazoles. Experimental work has shown that treating 5-substituted oxazoles with n-butyllithium followed by an electrophile like N-bromosuccinimide (NBS) can lead to substitution at either the C2 or C4 position. Computational modeling can explore the thermodynamics of the different lithiated intermediates. It has been demonstrated that the use of DMF as a solvent is critical for achieving high regioselectivity for C4 bromination. acs.orgorgsyn.org This is rationalized by an equilibrium between the C2-lithiated oxazole and a more stable acyclic isonitrile enolate, which is favored in DMF and leads to the desired C4-bromo product upon quenching. acs.orgorgsyn.org DFT calculations can model these intermediates and their transition states to provide a quantitative understanding of the solvent's role in controlling the reaction outcome. acs.org

Furthermore, mechanistic studies on related reactions, such as the CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, highlight the power of computational analysis to support proposed radical-based or ionic pathways for oxazole formation. organic-chemistry.org For this compound, theoretical modeling could similarly map out the free energy profiles for different proposed synthetic routes, identifying the kinetically and thermodynamically favored pathways and providing crucial insights for reaction optimization. researchgate.net

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, revealing their conformational behavior and interactions with their environment over time. For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational dynamics of the cyclopropyl group relative to the oxazole ring, and how these motions are influenced by the solvent.

MD simulations of halogenated heterocyclic compounds are frequently employed to understand their interactions within biological systems, such as binding to a protein active site. researchgate.netresearchgate.netacs.org These simulations typically use empirical force fields, such as CHARMM for proteins and the CHARMM General Force Field (CGenFF) or Generalized Amber Force Field (GAFF) for small molecules like the title compound. acs.orgnih.gov The system is solvated in a box of explicit water molecules (e.g., TIP3P model) and subjected to energy minimization, heating, and equilibration before a production run. acs.org Analysis of the resulting trajectory can reveal stable conformations, intermolecular hydrogen bonds, and other non-covalent interactions. acs.org

A key aspect to investigate for this molecule would be the conformational preference of the cyclopropyl group. Computational studies on cyclohexanes have shown that an adjacent spiro-cyclopropyl group can create a steric effect that surprisingly favors an axial conformation for otherwise equatorially-preferred substituents. rsc.org Although the geometry is different, this "cyclopropyl effect" highlights the unique conformational influence of the strained three-membered ring, which could be explored for this compound using MD and DFT calculations. rsc.org

Solvation effects are crucial for understanding a molecule's behavior and reactivity in solution. MD simulations explicitly account for solvent, but continuum solvation models are often used in conjunction with quantum mechanical calculations or as a post-processing step for MD trajectories to estimate the free energy of solvation. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for this purpose. nih.govtandfonline.compeng-lab.org These methods calculate the binding free energy of a ligand to a receptor by combining the molecular mechanics energy, a polar solvation energy (calculated via PB or GB models), and a non-polar solvation energy term. peng-lab.org For this compound, these methods could be used to predict its partitioning between different solvent phases or to estimate its binding affinity to a biological target after a docking and MD simulation study.

Development of Computational Descriptors for Molecular Properties and Interactions

Computational descriptors are numerical values derived from the theoretical structure of a molecule that quantify its physical, chemical, or electronic properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to predict the biological activity or properties of new compounds without the need for synthesis and testing. researchgate.netnih.govacs.org

For this compound, a variety of descriptors can be calculated to characterize its structure and potential interactions. These can be broadly categorized as follows:

| Descriptor Category | Examples | Description |

| Constitutional | Molecular Weight, Atom Counts | Based on the molecular formula. |

| Topological | Connectivity Indices, Kappa Shape Indices | Describe the atomic connectivity and shape of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Depend on the 3D coordinates of the atoms. |

| Electrostatic | Partial Atomic Charges, Dipole Moment | Describe the charge distribution and polarity. |

| Quantum-Chemical | HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP) | Derived from quantum mechanical calculations, reflecting electronic structure and reactivity. cdu.edu.aunih.gov |

Several key descriptors for this compound and its isomer have been predicted using computational software and are available in public databases.

| Compound | Descriptor | Predicted Value | Source |

|---|---|---|---|

| This compound | XlogP | 1.9 | PubChemLite uni.lu |

| Predicted CCS (Ų) [M+H]⁺ | 132.8 | PubChemLite uni.lu | |

| 5-Bromo-2-cyclopropyl-1,3-oxazole (B2963482) | XlogP | 1.9 | PubChemLite uni.lu |

| Predicted CCS (Ų) [M+H]⁺ | 132.8 | PubChemLite uni.lu |

Two of the most insightful types of quantum-chemical descriptors are Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (HOMO-LUMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. cdu.edu.aunih.gov For substituted oxazoles, the introduction of phenyl groups, for example, decreases the HOMO-LUMO gap, indicating increased reactivity compared to the parent oxazole. bioorganica.com.ua Analysis of the FMOs for this compound would reveal how the bromo- and cyclopropyl- substituents modulate the electronic properties and reactivity of the oxazole core. acs.org

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.govmdpi.com For an oxazole derivative, the MEP would clearly show the negative potential around the nitrogen atom, identifying it as a primary site for protonation or hydrogen bonding. uni-muenchen.dersc.org The bromine atom, due to the "sigma-hole" phenomenon, can also present a region of positive potential, making it a potential halogen bond donor. nih.gov An MEP map of this compound would provide a detailed picture of its reactive surface, guiding the understanding of its intermolecular interactions.

Advanced Synthetic Applications and Derivatization Strategies for 2 Bromo 5 Cyclopropyl 1,3 Oxazole

Utilization as a Versatile Building Block in Complex Molecular Synthesis

2-Bromo-5-cyclopropyl-1,3-oxazole serves as a valuable scaffold in the synthesis of more intricate molecular architectures. The bromine atom at the C2 position is particularly amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

One of the most powerful methods for derivatization is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the oxazole (B20620) core and various aryl or heteroaryl boronic acids or esters. This strategy is instrumental in the synthesis of 2-aryl-5-cyclopropyl-1,3-oxazoles, which are key intermediates in the development of new pharmaceutical agents. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of its isomer, 5-bromo-2-cyclopropyl-1,3-oxazole (B2963482), provides strong evidence for its synthetic potential. It is anticipated that this compound would undergo similar transformations. For instance, brominated oxazoles are known to be effective partners in Suzuki-Miyaura cross-coupling reactions.

The Stille cross-coupling reaction offers another avenue for C-C bond formation, utilizing organotin reagents. This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. The reactivity of bromo-thiazoles in Stille couplings suggests that this compound would also be a suitable substrate. researchgate.net

Furthermore, the Heck reaction , a palladium-catalyzed vinylation of aryl halides, can be employed to introduce alkenyl groups at the 2-position of the oxazole ring. This reaction provides access to a variety of vinyl-substituted oxazoles, which can be further functionalized. beilstein-journals.org

The following table illustrates the potential of these cross-coupling reactions with this compound, based on analogous transformations with related bromo-heterocycles.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Aryl-5-cyclopropyl-1,3-oxazole |

| Stille | Aryl- or Vinylstannane | Pd(PPh₃)₄ | - | 2-Aryl/Vinyl-5-cyclopropyl-1,3-oxazole |

| Heck | Alkene | Pd(OAc)₂/Phosphine (B1218219) ligand | Et₃N | 2-Alkenyl-5-cyclopropyl-1,3-oxazole |

Strategies for Scaffold Derivatization through Diverse Functional Group Transformations

Beyond cross-coupling reactions, the this compound scaffold can be derivatized through a variety of functional group transformations, further expanding its synthetic utility.

Lithiation followed by electrophilic quench is a powerful strategy for introducing a wide array of functional groups at the 2-position. Treatment of the bromo-oxazole with a strong organolithium base, such as n-butyllithium, at low temperatures would generate a highly reactive 2-lithiated oxazole intermediate. This intermediate can then be reacted with a diverse range of electrophiles to yield functionalized products. The regioselective lithiation of oxazoles has been well-established, suggesting this would be a feasible approach. researchgate.netumich.edu

| Electrophile | Resulting Functional Group | Product |

| Aldehyde/Ketone | Hydroxymethyl/Hydroxyethyl | 2-(Hydroxyalkyl)-5-cyclopropyl-1,3-oxazole |

| CO₂ | Carboxylic acid | 5-Cyclopropyl-1,3-oxazole-2-carboxylic acid |

| DMF | Aldehyde | 5-Cyclopropyl-1,3-oxazole-2-carbaldehyde |

| Alkyl halide | Alkyl group | 2-Alkyl-5-cyclopropyl-1,3-oxazole |

Nucleophilic aromatic substitution (SNA_r) reactions can also be employed to replace the bromine atom with various nucleophiles. While less common for 2-bromooxazoles compared to their activated counterparts, under specific conditions, nucleophiles such as amines, alkoxides, and thiolates could displace the bromine atom to afford 2-amino, 2-alkoxy, and 2-thioalkyl derivatives, respectively. The synthesis of 2-amino-5-cyclopropyl-1,3-oxazoles is of particular interest as the amino group can serve as a handle for further derivatization, such as in the formation of amides or sulfonamides.

Development of Novel Heterocyclic Systems Incorporating the Oxazole-Cyclopropyl Motif

The this compound building block can be utilized in the construction of novel fused heterocyclic systems. The reactive bromine atom and the adjacent nitrogen atom of the oxazole ring provide a handle for annulation reactions.

For instance, intramolecular cyclization reactions can be designed to form fused ring systems. If a suitable functional group is introduced at the 2-position via one of the methods described above, subsequent cyclization could lead to the formation of bicyclic or tricyclic heterocyclic frameworks. For example, a 2-amino-substituted oxazole could be reacted with a bifunctional electrophile to construct a fused pyrimidine (B1678525) or imidazole (B134444) ring. The synthesis of fused heterocycles from substituted oxazoles is a known strategy in medicinal chemistry. growingscience.comresearchgate.net

Another approach involves the use of the oxazole as a diene or dienophile in cycloaddition reactions . Although the aromaticity of the oxazole ring makes it less reactive in Diels-Alder reactions, under certain conditions, it can participate in [4+2] cycloadditions, leading to the formation of complex polycyclic structures.

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Separations

The introduction of chirality into molecules containing the oxazole-cyclopropyl motif is of significant interest for the development of new therapeutic agents. Stereoselective synthesis of chiral analogs of this compound can be approached in several ways.

One strategy involves the use of a chiral auxiliary during the synthesis of the oxazole ring itself. For example, starting from a chiral amino acid, a chiral oxazoline (B21484) can be formed, which can then be oxidized to the corresponding oxazole while retaining the stereochemical information.

Alternatively, asymmetric catalysis can be employed to introduce chirality. For instance, an asymmetric Heck reaction could be used to couple an achiral this compound with a prochiral alkene, using a chiral phosphine ligand to induce enantioselectivity. The development of chiral PHOX ligands with a cyclopropyl (B3062369) backbone for asymmetric Heck reactions highlights the feasibility of this approach. beilstein-journals.org

Once a racemic mixture of a chiral derivative is synthesized, enantiomeric separation can be achieved using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by diastereomeric salt formation with a chiral resolving agent.

Applications in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

The versatility of this compound makes it an excellent scaffold for the construction of combinatorial libraries to explore a wider chemical space for drug discovery. The ability to introduce diversity at the 2-position through various reactions allows for the parallel synthesis of a large number of distinct compounds. acs.orggoogle.comthieme.de

Solid-phase synthesis is a particularly powerful technique for library generation. The oxazole core can be attached to a solid support, and then a variety of building blocks can be introduced at the 2-position through the reactions described previously. After cleavage from the resin, a library of purified compounds is obtained. Oxazole-containing amino acids have been successfully used as building blocks in solid-phase combinatorial synthesis to generate libraries of bioactive compounds. thieme.de

The following table outlines a hypothetical combinatorial library synthesis using this compound as the starting scaffold.

| Scaffold | Reaction | Building Block (R) | Library of Compounds |

| This compound | Suzuki-Miyaura Coupling | A diverse set of arylboronic acids | A library of 2-aryl-5-cyclopropyl-1,3-oxazoles |

| This compound | Nucleophilic Substitution | A variety of primary and secondary amines | A library of 2-amino-5-cyclopropyl-1,3-oxazoles |

| 5-Cyclopropyl-1,3-oxazole-2-carboxylic acid | Amide Coupling | A diverse set of amines | A library of 5-cyclopropyl-1,3-oxazole-2-carboxamides |

By systematically varying the building blocks used in these reactions, a vast array of novel compounds can be generated and screened for biological activity, accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-cyclopropyl-1,3-oxazole, and how are intermediates characterized?

- Methodology : Synthesis typically involves cyclization of N-acyl-α-amino acid precursors using brominating agents (e.g., PCl₃ or AlCl₃). Key intermediates, such as acyl chlorides or ketones, are characterized via UV-Vis, FT-IR, and NMR spectroscopy. Final purity is confirmed using RP-HPLC (≥90% purity thresholds) .

- Example Protocol :

- Cyclopropane ring formation via Friedel-Crafts alkylation in anhydrous benzene .

- Bromination at the 2-position using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Essential Techniques :

- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm) and carbon backbone .

- FT-IR : Confirms oxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- LC-ESI-MS/MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 228) and fragmentation patterns .

- RP-HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize cyclopropane ring formation in the synthesis of this compound?

- Key Strategies :

- Catalyst Selection : Anhydrous AlCl₃ in benzene enhances electrophilic aromatic substitution yields (~80%) compared to FeCl₃ (~50%) .

- Temperature Control : Slow addition of cyclopropane precursors at –20°C minimizes side reactions (e.g., dimerization) .

- Solvent Optimization : Dichloromethane improves solubility of brominated intermediates, reducing reaction time by 30% .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Analytical Workflow :

Cross-Validation : Compare experimental 1H NMR with density functional theory (DFT)-calculated shifts (RMSD < 0.3 ppm acceptable) .

X-ray Crystallography : Resolve ambiguous NOESY correlations (e.g., cyclopropyl vs. aromatic proton overlaps) using SHELXL refinement .

Reaction Monitoring : Use in-situ IR to detect intermediates and adjust bromination stoichiometry dynamically .

Q. How do structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- SAR Insights :

- Electron-Withdrawing Groups : Bromine at C2 increases electrophilicity, enhancing enzyme inhibition (IC₅₀ reduced by 40% vs. non-brominated analogs) .

- Cyclopropyl Stability : Methyl substitution at C5 improves metabolic stability in hepatic microsome assays (t₁/₂ > 120 mins) .

Q. What are the key considerations in scaling up synthesis while maintaining regioselectivity?

- Scale-Up Challenges :

- Continuous Flow Reactors : Reduce exothermic risks during bromination (yield >85% at 100 g scale) .

- Purification : Flash chromatography with silica gel (hexane/EtOAc 4:1) removes dibrominated byproducts (<2% contamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.